molecular formula C8H7IN2O3 B8796301 N-(2-iodo-4-nitrophenyl)acetamide CAS No. 19591-18-5

N-(2-iodo-4-nitrophenyl)acetamide

Cat. No.: B8796301
CAS No.: 19591-18-5
M. Wt: 306.06 g/mol
InChI Key: OYRLELIGOKYZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-iodo-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with iodine and nitro groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodo-4-nitrophenyl)acetamide typically involves the iodination of a nitrophenyl acetamide precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodo-4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Scientific Research Applications

N-(2-iodo-4-nitrophenyl)acetamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(2-iodo-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins. These interactions can lead to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-nitrophenyl)-: Similar structure but lacks the iodine atom.

    Acetamide, N-(4-methoxy-2-nitrophenyl)-: Contains a methoxy group instead of iodine.

    Acetamide, N-(4-hydroxy-2-nitrophenyl)-: Contains a hydroxy group instead of iodine.

Uniqueness

N-(2-iodo-4-nitrophenyl)acetamide is unique due to the presence of both iodine and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

Properties

CAS No.

19591-18-5

Molecular Formula

C8H7IN2O3

Molecular Weight

306.06 g/mol

IUPAC Name

N-(2-iodo-4-nitrophenyl)acetamide

InChI

InChI=1S/C8H7IN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12)

InChI Key

OYRLELIGOKYZFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I

Origin of Product

United States

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